Rivaroxaban M6
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Overview
Description
Rivaroxaban M6 is a metabolite of rivaroxaban, an oral anticoagulant that directly inhibits Factor Xa. Rivaroxaban is widely used for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism . This compound is formed through the metabolic processes in the body and plays a role in the pharmacokinetics of rivaroxaban.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rivaroxaban involves several steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of 5-chlorothiophene-2-carboxylic acid, which undergoes a series of reactions to form the desired product . The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of rivaroxaban involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced technologies such as continuous flow reactors and automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Rivaroxaban M6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the specific reaction but often involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions include various metabolites of rivaroxaban, such as hydroxylated and demethylated derivatives. These metabolites are often analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to determine their structure and concentration .
Scientific Research Applications
Rivaroxaban M6 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of rivaroxaban.
Biology: Studied for its role in the biological pathways involved in blood coagulation and its interactions with other biomolecules.
Industry: Used in the development and quality control of pharmaceutical formulations containing rivaroxaban.
Mechanism of Action
Rivaroxaban M6 exerts its effects by inhibiting Factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism of action is crucial for its anticoagulant properties and its effectiveness in preventing and treating thromboembolic disorders .
Comparison with Similar Compounds
Similar Compounds
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
Apixaban: Another direct Factor Xa inhibitor with similar indications as rivaroxaban.
Edoxaban: A direct Factor Xa inhibitor with a similar mechanism of action.
Uniqueness of Rivaroxaban M6
This compound is unique due to its specific metabolic pathway and its role in the pharmacokinetics of rivaroxaban. Unlike other anticoagulants, this compound is formed through specific oxidative and reductive reactions, making it a valuable compound for studying the metabolism and pharmacodynamics of rivaroxaban .
Properties
IUPAC Name |
5-chloro-N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-15-6-5-14(26-15)16(23)20-9-13-10-21(17(24)25-13)12-3-1-11(2-4-12)19-7-8-22/h1-6,13,19,22H,7-10H2,(H,20,23)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYGJDDTGJVQSP-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936232-22-3 |
Source
|
Record name | 5-Chloro-N-(((5S)-3-(4-((2-hydroxyethyl)amino)phenyl)-2-oxo-5-oxazolidinyl)methyl)-2-thiophenecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936232223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-CHLORO-N-(((5S)-3-(4-((2-HYDROXYETHYL)AMINO)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)-2-THIOPHENECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57733YY13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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